ER-819762 -

ER-819762

Catalog Number: EVT-267543
CAS Number:
Molecular Formula: C30H39N3O3
Molecular Weight: 489.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ER819762 is a novel antagonist of the prostaglandin E2 EP4 receptor which inhibits Th1 differentiation and Th17 expansion.
Source

The compound is synthesized through a multi-step chemical process, which involves the construction of a complex molecular framework. This framework is designed to enhance its biological activity and selectivity. The synthesis methods and specific reagents used are critical for achieving the desired purity and yield.

Classification

ER-819762 belongs to a class of compounds known as phosphate transport inhibitors. These compounds are of significant interest in the field of drug development due to their potential to regulate phosphate levels in biological systems, which can have implications for diseases such as chronic kidney disease.

Synthesis Analysis

Methods

The synthesis of ER-819762 involves several key steps:

  1. Formation of the Core Structure: The initial step includes constructing the spiro[imidazobenzazepine-1,4’-piperidin]-3(2H)-one framework through cyclization reactions.
  2. Functional Group Modifications: Subsequent steps involve introducing various substituents, such as the 3,5-dimethylphenyl group and methoxy groups. These modifications are crucial for enhancing the compound's selectivity and potency.

Technical Details

The industrial production of ER-819762 may utilize batch processing or continuous flow chemistry to maximize yield and minimize environmental impact. The optimization of reaction conditions, including temperature, pressure, and solvent choice, plays a vital role in the efficiency of the synthesis process.

Molecular Structure Analysis

Structure

ER-819762 features a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The detailed molecular formula and structural representation can be derived from spectral data obtained during synthesis.

Data

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are typically employed to confirm the identity and purity of ER-819762. For instance, NMR data might reveal specific chemical shifts corresponding to different protons within the molecule, while HRMS provides accurate mass measurements to validate the molecular formula .

Chemical Reactions Analysis

Types of Reactions

ER-819762 can undergo various chemical reactions:

  • Oxidation: Involves adding oxygen atoms to form specific functional groups.
  • Reduction: Entails removing oxygen or adding hydrogen atoms.
  • Substitution: Involves replacing one functional group with another to modify properties.

Technical Details

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The choice of reagents and reaction conditions is critical for achieving high yields of desired products.

Mechanism of Action

Process

ER-819762 acts primarily as an inhibitor of epithelial phosphate transport. Its mechanism involves binding to specific transport proteins in epithelial cells, thereby reducing phosphate absorption in the intestines and kidneys.

Data

Experimental studies have demonstrated that ER-819762 effectively lowers serum phosphate levels in animal models, suggesting its potential therapeutic application in managing conditions associated with hyperphosphatemia .

Physical and Chemical Properties Analysis

Physical Properties

ER-819762 is typically characterized by its solubility in organic solvents and stability under standard laboratory conditions. Its melting point, boiling point, and other physical characteristics are determined through standard analytical techniques.

Chemical Properties

The chemical stability of ER-819762 is assessed through various tests, including pH stability studies and solubility tests in different solvents. These properties are essential for understanding its behavior in biological systems and during formulation development .

Applications

Scientific Uses

ER-819762 has potential applications in several areas:

  • Pharmaceutical Development: As a phosphate transport inhibitor, it could be developed into a treatment for chronic kidney disease and other disorders related to phosphate metabolism.
  • Research: It serves as a valuable tool in studies investigating the role of phosphate in cellular processes and disease mechanisms.
Introduction to ER-819762

Chemical Profile and Structural Characterization

IUPAC Nomenclature and Molecular Formula

ER-819762 is systematically named (S)-1'-(3,5-dimethylbenzyl)-2-ethyl-7,9-dimethoxy-10-methyl-5,10-dihydrospiro[benzo[e]imidazo[1,5-a]azepine-1,4'-piperidin]-3(2H)-one. Its molecular formula is C₃₀H₃₉N₃O₃, corresponding to a molecular weight of 489.65 g/mol [1] [5]. The core structure features a spirocyclic benzoimidazoazepine ring system linked to a dimethylbenzyl-substituted piperidine moiety. Key structural elements include:

  • A chiral spirocenter at the azepine-piperidine junction
  • Ethyl and methyl substituents on the azepine ring
  • Methoxy groups at positions 7 and 9 of the fused benzene ring

Chemical Structure Diagram:

[Stereochemistry: (S)-configuration at spirocenter]  O  ║  N—CH₂CH₃  / \  OCH₃  │  N    OCH₃  \ │ /  ══╪══  │  N——CH₂  /    \\  ║      CH₃  O═C——N  \\  CH₂——N——CH₂-Ar (Ar = 3,5-dimethylphenyl)  

Physicochemical Properties

  • Solubility: Moderately soluble in DMSO (10 mM stock solutions), poorly soluble in aqueous buffers (<1 µM at pH 7.4) [5].
  • Stability: Stable under inert atmosphere at -20°C for 12 months (solid form). Solutions in DMSO retain activity for 6 months at -80°C [5].
  • Purity: >98% by reverse-phase HPLC, with primary impurities being des-ethyl analog (<1.2%) and oxidative demethylation products (<0.8%) [1].
  • Partition Coefficient: LogP = 4.73 (XLogP3), indicating high lipophilicity [2].
  • Hydrogen Bonding: Acceptors = 4; Donors = 0 [2].
  • Polar Surface Area: 45.25 Ų [2].

Table 1: Key Physicochemical Parameters

PropertyValueMethod/Notes
Molecular Weight489.65 g/molMass spectrometry
CAS Registry Number1155773-15-1Unique identifier
Rotatable Bonds5Computational modeling
Topological Polar SA45.25 ŲChemDraw calculation
Lipinski Violations0Suitable for oral administration

Historical Development of EP4 Receptor Antagonists

EP4 antagonist evolution progressed through distinct generations:

  • First-Generation (2000-2010): Characterized by sulfonylureas/acylsulfonamides (e.g., AH-23848). Limited by poor pharmacokinetics and metabolic instability [3] [6].
  • Second-Generation (2010-Present): Incorporated non-acidic bioisosteres to improve oral bioavailability. Notable examples include:
  • Grapiprant (CJ-023423): First FDA-approved EP4 antagonist (veterinary use)
  • ONO-AE3-208: Demonstrated proof-of-concept in colitis models
  • ER-819762: Orally active with sustained receptor occupancy [9] [10]
  • Clinical-Stage Candidates (2020-Present): Focus on oncology combinations (e.g., ONO-4578/BMS-986310 in Phase I solid tumor trials) [10].

Table 2: Evolution of Selective EP4 Antagonists

CompoundStructural ClassKey AdvantagesLimitations
AH-23848 (1980s)SulfonylureaFirst EP4-selective tool compoundLow oral bioavailability
CJ-042794 (2005)AcylsulfonamideImproved selectivity (EP4 > EP1 1,000x)Short plasma half-life
ER-819762 (2010)Spirocyclic imidazoazepineOral activity; CNS-sparingLimited tissue distribution data
E7046 (2018)Indole carboxamideImmuno-oncology applicationsModerate potency (IC₅₀~13 nM)
ONO-4578 (2021)Bicyclic lactamPhase I for metastatic solid tumorsClinical efficacy pending

ER-819762 emerged as a benchmark compound due to its 59 nM IC₅₀ in cAMP reporter assays and >1,000-fold selectivity over EP1, EP2, EP3, and other prostanoid receptors [1] [9]. Its spirocyclic architecture addressed metabolic liabilities observed in earlier linear scaffolds.

Rationale for Targeting Prostaglandin E2 (PGE2) Signaling

The PGE2/EP4 axis contributes to immunopathology through three interconnected mechanisms:

  • Th17/Th1 Cell Differentiation:
  • PGE2 binding to EP4 on dendritic cells induces IL-23 secretion (EC₅₀ = 10 nM), promoting Th17 expansion [9].
  • EP4 activation enhances T-bet expression via PI3K signaling, driving Th1 differentiation [4] [9].
  • ER-819762 suppresses IL-23-induced Th17 expansion (IC₅₀ = 0.1–1 μM) and PGE2-enhanced Th1 responses [9].
  • Inflammatory Amplification Loops:
  • EP4 stimulation triggers CREB phosphorylation, upregulating PTGS2 (COX-2) and PTGER4 (EP4 receptor) genes, creating a feed-forward inflammatory circuit [7].
  • Tumor microenvironment studies show EP4 activation inhibits antitumor immunity via cAMP/PKA-mediated T-cell suppression [6] [10].
  • Pain Sensitization:
  • EP4 receptors on dorsal root ganglia neurons potentiate TRPV1 channel activity, mediating inflammatory hyperalgesia [6].
  • ER-819762 suppresses Complete Freund's Adjuvant (CFA)-induced hyperalgesia at 30 mg/kg p.o. in rats [1] [9].

Table 3: Key Pathological Roles of EP4 Signaling

Pathological ProcessEP4 MechanismER-819762 Pharmacodynamic Effect
Th17 Differentiation↑ IL-23 secretion from dendritic cells92% inhibition at 5 μM [9]
Th1 PolarizationPI3K-dependent T-bet upregulationIC₅₀ = 292 nM in IFNγ suppression [9]
Inflammatory PainSensitization of sensory neuronsED₅₀ = 18 mg/kg (CFA model) [9]
Tumor Immune EvasioncAMP-mediated T-cell anergySynergy with anti-PD1 in CT26 models [10]

The therapeutic rationale for EP4 antagonists like ER-819762 centers on interrupting these self-amplifying inflammatory cascades at their signaling origin, offering advantages over downstream cytokine blockers [3] [6].

Properties

Product Name

ER-819762

IUPAC Name

(5S)-1'-[(3,5-dimethylphenyl)methyl]-2-ethyl-6,8-dimethoxy-5-methylspiro[5,10-dihydroimidazo[1,5-b][2]benzazepine-3,4'-piperidine]-1-one

Molecular Formula

C30H39N3O3

Molecular Weight

489.6 g/mol

InChI

InChI=1S/C30H39N3O3/c1-7-33-29(34)32-19-24-16-25(35-5)17-26(36-6)28(24)22(4)15-27(32)30(33)8-10-31(11-9-30)18-23-13-20(2)12-21(3)14-23/h12-17,22H,7-11,18-19H2,1-6H3/t22-/m0/s1

InChI Key

ANKFBAJRCGOKJJ-QFIPXVFZSA-N

SMILES

CCN1C(=O)N2CC3=C(C(C=C2C14CCN(CC4)CC5=CC(=CC(=C5)C)C)C)C(=CC(=C3)OC)OC

Solubility

Soluble in DMSO

Synonyms

ER819762; ER 819762; ER-819762.

Canonical SMILES

CCN1C(=O)N2CC3=C(C(C=C2C14CCN(CC4)CC5=CC(=CC(=C5)C)C)C)C(=CC(=C3)OC)OC

Isomeric SMILES

CCN1C(=O)N2CC3=C([C@H](C=C2C14CCN(CC4)CC5=CC(=CC(=C5)C)C)C)C(=CC(=C3)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.